Lipophilicity and Membrane Permeability: LogP Comparison of 2- vs. 5- and 6- Substituted Thiophenylpyridine Isomers
Lipophilicity, a key determinant of passive membrane permeability and metabolic stability, varies significantly between the 2-substituted isomer and other regioisomers. The measured or computed LogP value for 2-(thiophen-2-yl)pyridin-3-amine (2.39) indicates a 1.6-fold higher lipophilicity than the 5-substituted isomer (LogP 1.35) and a 1.6-fold higher lipophilicity than the 6-substituted isomer (XLogP3-AA 1.5) [REFS-1, REFS-2, REFS-3]. This difference directly impacts the predicted ability of the compound to traverse lipid bilayers and may influence tissue distribution and off-target promiscuity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3923 (Chemscene computed) |
| Comparator Or Baseline | 5-(Thiophen-2-yl)pyridin-3-amine: LogP = 1.351; 6-(Thiophen-2-yl)pyridin-3-amine: XLogP3-AA = 1.5 |
| Quantified Difference | ~1.0 LogP unit higher; approximately 10-fold difference in predicted octanol-water partition coefficient |
| Conditions | Computed values from vendor and public database sources |
Why This Matters
A 1-log unit difference in LogP correlates with a ~10-fold difference in partition coefficient, significantly impacting passive permeability and potentially altering the pharmacokinetic profile of derived drug candidates.
- [1] PubChem. (2026). 6-(Thiophen-2-yl)pyridin-3-amine. Compound Summary. Retrieved April 19, 2026. View Source
